An In-Depth Technical Guide to 3-(3-fluorophenyl)-1H-pyrazole Hydrochloride (CAS 2060063-22-9): Synthesis, Characterization, and Potential Pharmacological Evaluation
An In-Depth Technical Guide to 3-(3-fluorophenyl)-1H-pyrazole Hydrochloride (CAS 2060063-22-9): Synthesis, Characterization, and Potential Pharmacological Evaluation
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities.[1] The incorporation of a fluorine atom into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, the molecule 3-(3-fluorophenyl)-1H-pyrazole hydrochloride (CAS 2060063-22-9) represents a promising, yet underexplored, scaffold for drug discovery.
Publicly available data on this specific compound is limited, primarily confined to listings by chemical suppliers. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals by providing a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. Drawing upon established principles and the extensive literature on related fluorophenyl-pyrazole derivatives, this document offers both theoretical insights and practical, field-proven protocols to empower researchers in their investigation of this and similar molecules. The pyrazole scaffold is present in numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant, highlighting the therapeutic potential of this chemical class.[1]
Physicochemical Properties
The fundamental properties of 3-(3-fluorophenyl)-1H-pyrazole hydrochloride are summarized below. These are based on information from chemical suppliers.[3][4][5]
| Property | Value | Source |
| CAS Number | 2060063-22-9 | [3] |
| Molecular Formula | C₉H₈ClFN₂ | [3] |
| Molecular Weight | 198.62 g/mol | [3][4] |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Purity | Typically ≥95% | [3] |
| Solubility | (Predicted) Soluble in water, methanol, DMSO | General knowledge |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of 3-(3-fluorophenyl)-1H-pyrazole hydrochloride.
Experimental Protocol: Synthesis
Part 1: Synthesis of (2E)-1-(3-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of 3-fluoroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 20%) dropwise at room temperature.[7]
-
Continue stirring the reaction mixture for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Part 2: Synthesis of 3-(3-fluorophenyl)-1H-pyrazole and its Hydrochloride Salt
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid for 6-8 hours.[8]
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude pyrazole free base.
-
Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization.
-
To form the hydrochloride salt, dissolve the purified pyrazole free base in an anhydrous solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in ether or dioxane dropwise with stirring.[9]
-
The hydrochloride salt will precipitate. Filter the solid, wash with cold anhydrous ether, and dry under vacuum to yield the final product.[10]
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the positions of the fluorophenyl and pyrazole protons and carbons.
-
¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-F bonds).
-
Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, confirming the purity and empirical formula of the hydrochloride salt.
Potential Pharmacological Activities and Mechanism of Action
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Derivatives have demonstrated potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, among others.[11][12]
Potential Anticancer Activity
Numerous pyrazole derivatives have been investigated as anticancer agents.[13] They can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3] A recently discovered orally active selective aurora kinase B (AURKB) inhibitor, for instance, incorporates an N-(3-fluorophenyl) moiety, suggesting this group can be beneficial for kinase inhibition.[14]
Caption: Potential anticancer mechanism via protein kinase inhibition.
Potential Anti-inflammatory Activity
The most well-known pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. The cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are inflammatory mediators.[15] It is plausible that 3-(3-fluorophenyl)-1H-pyrazole hydrochloride could also exhibit anti-inflammatory effects by inhibiting COX enzymes.
Experimental Protocols for Biological Evaluation
To assess the potential therapeutic value of 3-(3-fluorophenyl)-1H-pyrazole hydrochloride, a series of robust and reproducible in vitro assays are required.[10]
Protocol 1: MTT Assay for Cytotoxicity Screening
This assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][16]
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1]
Caption: Standard workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare stock solutions of the test compound in DMSO. Serially dilute the stock to achieve final concentrations ranging from, for example, 0.1 to 100 µM in fresh medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2. The kit's probe fluoresces upon oxidation, and the rate of fluorescence increase is proportional to COX-2 activity.[5]
Methodology (based on a commercial kit): [5]
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, COX-2 enzyme, and inhibitor control like Celecoxib) as per the kit manufacturer's instructions. Store on ice.
-
Plate Setup: In a 96-well white opaque plate, set up wells for:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of the provided COX-2 inhibitor (e.g., Celecoxib).
-
Test Sample (S): 10 µL of the test compound (3-(3-fluorophenyl)-1H-pyrazole HCl) at various concentrations.
-
-
Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to the EC, IC, and S wells.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Data Acquisition: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(3-fluorophenyl)-1H-pyrazole hydrochloride is not widely published, data from related pyrazole compounds suggest the following precautions:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Conclusion and Future Directions
3-(3-fluorophenyl)-1H-pyrazole hydrochloride is a molecule of significant interest for drug discovery, positioned at the intersection of the pharmacologically validated pyrazole core and the strategic use of fluorine substitution. Although specific biological data remains to be published, this guide provides a robust framework for its synthesis and evaluation. The proposed synthetic route is based on reliable, high-yielding chemical transformations, and the detailed protocols for cytotoxicity and enzyme inhibition assays offer clear pathways for elucidating its biological activity.
Future research should focus on the multi-step synthesis and complete analytical characterization of this compound. Subsequent screening against a broad panel of cancer cell lines and key enzymatic targets (e.g., kinases, COX enzymes) will be crucial in defining its therapeutic potential. Further studies into its mechanism of action, structure-activity relationships (SAR), and ADME properties will be essential steps in the journey from a promising scaffold to a potential drug candidate.
References
- Synblock. (n.d.). CAS 2060063-22-9 | 3-(3-Fluorophenyl)-1H-pyrazole hydrochloride.
- Aceschem. (n.d.). CAS 2060063-22-9 | 3-(3-Fluorophenyl)-1H-pyrazole hydrochloride.
- Guidechem. (n.d.). 3-(3-fluorophenyl)-1H-pyrazole hydrochloride.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
- Kumar, A., & Sharma, S. (2021).
- Gambacurta, A., Tullio, V., Catani, M. V., & Gasperi, V. (2022). Cytotoxicity MTT Assay Protocols and Methods. In Methods in Molecular Biology (Vol. 2448, pp. 225-236). Springer.
- Shaikh, J., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Google Patents. (1984). US4434292A - Process for the preparation of pyrazole.
- Sahu, J. K., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Chemistry & Biodiversity, 18(10), e2100504.
- Pospíšil, J., et al. (2021). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 26(16), 4983.
- Patel, K., et al. (2022). Synthesis and biological study of some new chalcone and pyrazole derivatives. Journal of the Indian Chemical Society, 99(8), 100574.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Riendeau, D., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.
- Kumar, D., et al. (2016). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Chemical and Pharmaceutical Research, 8(4), 717-723.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4085.
- Deng, X., & Mani, N. S. (2006). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses, 83, 51.
-
Dr. Venkatesh P. (2021). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. Retrieved from [Link]
- Friščić, T., & Fábián, L. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(40), 9537-9545.
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
